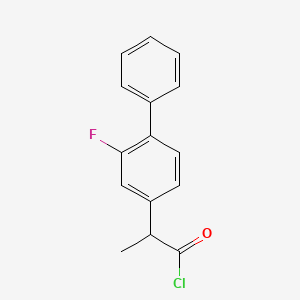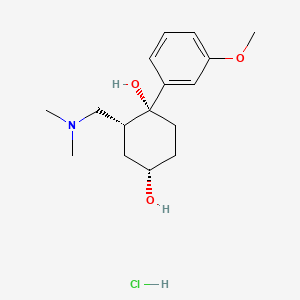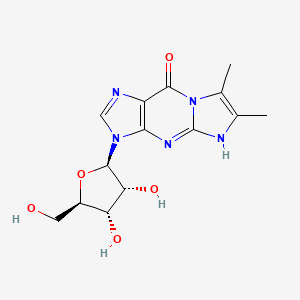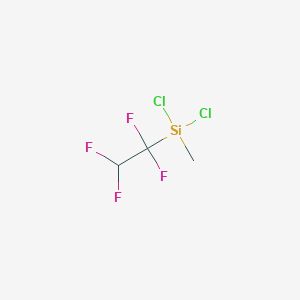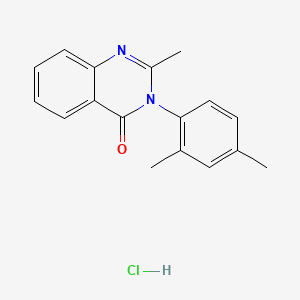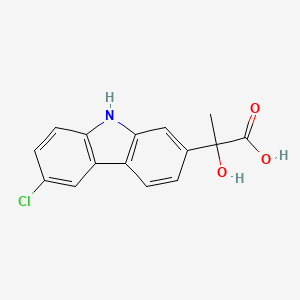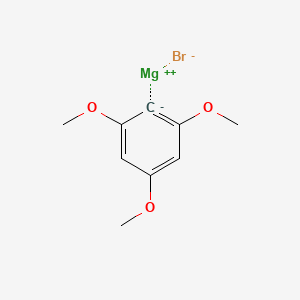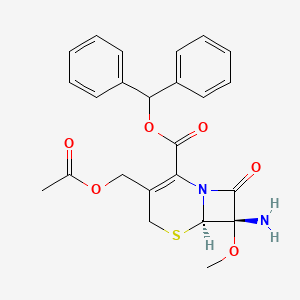
Benzhydryl 7-Amino-7-methoxycephalosporanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 7-Amino-7-methoxycephalosporanate is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are β-lactam antibiotics similar to penicillins but with a broader spectrum of activity against Gram-positive and Gram-negative bacteria . This compound is particularly noted for its structural modifications, which enhance its antibacterial properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydryl 7-Amino-7-methoxycephalosporanate involves a multi-step process starting from 7-aminocephalosporanic acid (7-ACA)One efficient method involves the use of MeOLi/t-BuOCl in THF for the selective introduction of the 7-methoxy group . The overall yield of this synthesis is approximately 49% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safer and more readily available reagents is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzhydryl 7-Amino-7-methoxycephalosporanate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the cephalosporin nucleus.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Benzhydryl 7-Amino-7-methoxycephalosporanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex cephalosporin derivatives.
Biology: Studied for its antibacterial activity against resistant strains of bacteria.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mecanismo De Acción
The mechanism of action of Benzhydryl 7-Amino-7-methoxycephalosporanate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
- Cefbuperazone
- Cefmetazole
- Cefdinir
Uniqueness
Benzhydryl 7-Amino-7-methoxycephalosporanate is unique due to its benzhydryl and 7-methoxy modifications, which enhance its stability and antibacterial activity compared to other cephalosporins. These structural features make it particularly effective against resistant Gram-negative bacteria .
Propiedades
Fórmula molecular |
C24H24N2O6S |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
benzhydryl (6R,7S)-3-(acetyloxymethyl)-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-15(27)31-13-18-14-33-23-24(25,30-2)22(29)26(23)19(18)21(28)32-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,20,23H,13-14,25H2,1-2H3/t23-,24+/m1/s1 |
Clave InChI |
OSUKJTKNGIXQLU-RPWUZVMVSA-N |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


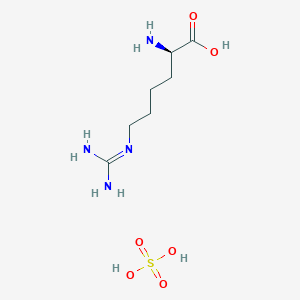
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
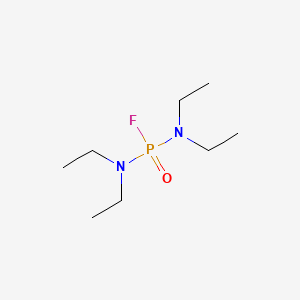
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

